molecular formula C14H21N3O3S B11121154 N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11121154
M. Wt: 311.40 g/mol
InChI Key: UBEVAIPBFVMKSC-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a benzoxadiazole ring, which is known for its photophysical properties, and a sulfonamide group, which imparts significant chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-ethylhexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoxadiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in photophysical studies due to its fluorescent properties.

    Biology: The compound is investigated for its potential as a fluorescent marker in biological imaging and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects is primarily related to its ability to interact with specific molecular targets. The benzoxadiazole ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethylhexyl-4-methoxycinnamate: Used in sunscreens for UV protection.

    Di(2-ethylhexyl)phthalate: A plasticizer used in the production of flexible plastics.

    Di(2-ethylhexyl)phosphoric acid: Used in the extraction of rare earth metals.

Uniqueness

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group, which imparts distinct photophysical properties and chemical reactivity. This makes it particularly valuable in applications requiring fluorescence and stability under various conditions.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

N-(2-ethylhexyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H21N3O3S/c1-3-5-7-11(4-2)10-15-21(18,19)13-9-6-8-12-14(13)17-20-16-12/h6,8-9,11,15H,3-5,7,10H2,1-2H3

InChI Key

UBEVAIPBFVMKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNS(=O)(=O)C1=CC=CC2=NON=C21

Origin of Product

United States

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